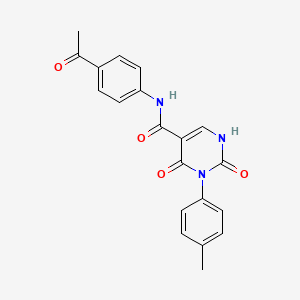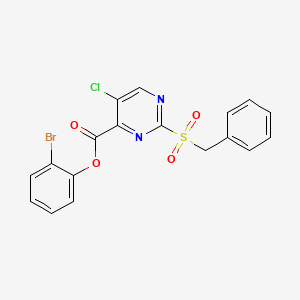![molecular formula C21H22N6O B11298524 N~4~-(3-methoxyphenyl)-1-methyl-N~6~-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B11298524.png)
N~4~-(3-methoxyphenyl)-1-methyl-N~6~-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N4-(3-METHOXYPHENYL)-1-METHYL-N6-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE is a complex organic compound belonging to the class of pyrazolopyrimidines This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core substituted with methoxyphenyl and methylphenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N4-(3-METHOXYPHENYL)-1-METHYL-N6-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE typically involves multi-step organic reactions. One common approach is the condensation of appropriate pyrazole and pyrimidine derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity. For instance, the use of N,N-dimethylformamide and thionyl chloride has been reported in the synthesis of related compounds .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to enhance production rates and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
N4-(3-METHOXYPHENYL)-1-METHYL-N6-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce various substituted pyrazolopyrimidines.
Applications De Recherche Scientifique
N4-(3-METHOXYPHENYL)-1-METHYL-N6-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It has potential as a bioactive compound in the study of enzyme inhibition and receptor binding.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of N4-(3-METHOXYPHENYL)-1-METHYL-N6-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .
Comparaison Avec Des Composés Similaires
Similar Compounds
Palbociclib: A breast cancer drug with a similar pyrazolopyrimidine core.
Dilmapimod: A potential anti-inflammatory agent with a related structure.
Uniqueness
N4-(3-METHOXYPHENYL)-1-METHYL-N6-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxyphenyl and methylphenyl groups contribute to its binding affinity and selectivity for certain molecular targets, distinguishing it from other pyrazolopyrimidine derivatives.
Propriétés
Formule moléculaire |
C21H22N6O |
|---|---|
Poids moléculaire |
374.4 g/mol |
Nom IUPAC |
4-N-(3-methoxyphenyl)-1-methyl-6-N-[(4-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidine-4,6-diamine |
InChI |
InChI=1S/C21H22N6O/c1-14-7-9-15(10-8-14)12-22-21-25-19(18-13-23-27(2)20(18)26-21)24-16-5-4-6-17(11-16)28-3/h4-11,13H,12H2,1-3H3,(H2,22,24,25,26) |
Clé InChI |
XKXCOPUVXREAJU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)CNC2=NC(=C3C=NN(C3=N2)C)NC4=CC(=CC=C4)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{[5-(3,5-dichlorophenyl)-2-furyl]methyl}-2-ethyl-2H-tetrazol-5-amine](/img/structure/B11298443.png)
![Methyl 2-{[2-(4-methylphenyl)imidazo[1,2-a]pyrazin-3-yl]amino}benzoate](/img/structure/B11298448.png)
![Ethyl 3-({2-[4-(dimethylamino)phenyl]imidazo[1,2-a]pyrazin-3-yl}amino)benzoate](/img/structure/B11298454.png)
![Ethyl 2-oxo-4-(2,3,4-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11298460.png)
![2-[(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B11298488.png)
![3-Fluoro-N-(2-methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide](/img/structure/B11298492.png)


![5-(4-ethoxyphenyl)-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B11298504.png)
![N-cyclohexyl-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide](/img/structure/B11298507.png)
![[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl][5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazol-3-yl]methanone](/img/structure/B11298510.png)
![3-Chloro-N-(2-methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide](/img/structure/B11298514.png)
![2-[3-(furan-2-ylmethyl)-1-(4-methylphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B11298519.png)
![N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-pyridin-3-ylethyl}cyclohexanecarboxamide](/img/structure/B11298527.png)
